![molecular formula C14H16N2O5 B2394800 Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954624-79-4](/img/structure/B2394800.png)

Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

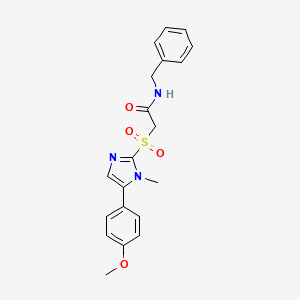

“Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit, which is an integral part of many natural products and synthetic compounds . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The process involved the use of sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored. For example, organoselenium compounds have been used in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques . Thermal decomposition behavior has also been studied by thermogravimetric analysis .Scientific Research Applications

Anticancer Applications

Compounds incorporating the benzo[d][1,3]dioxol-5-yl structure have been used in the design and synthesis of anticancer agents . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antimicrobial Applications

Benzo[d][1,3]dioxol-5-yl compounds have also been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.

COX-2 Inhibitor Applications

These compounds have been found to inhibit COX-2 , an enzyme known to play a role in inflammation and pain. This suggests potential applications in the development of new anti-inflammatory and pain relief medications.

Anti-JH Applications

Benzo[d][1,3]dioxol-5-yl compounds have been found to have anti-JH (juvenile hormone) activity . This suggests potential applications in pest control, as JH is a key hormone in the growth and development of many insects.

Inotropic and Vasodilatory Effects

A novel bioactive compound of this class, named LASSBio-294, has shown inotropic (increasing the force of muscle contractions) and vasodilatory (widening of blood vessels) effects . This suggests potential applications in the treatment of cardiovascular conditions.

Detection of Heavy Metal Ions

Compounds incorporating the benzo[d][1,3]dioxol-5-yl structure have been used in the development of sensors for the detection of heavy metal ions, such as lead . This suggests potential applications in environmental monitoring and public health.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .

Mode of Action

They achieve this by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound’s interaction with tubulin affects the cell cycle , particularly the mitotic phase . This interaction disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . As a result, the cell cycle is arrested, leading to apoptosis, or programmed cell death .

Result of Action

The compound’s interaction with tubulin and the subsequent disruption of the cell cycle can lead to cell cycle arrest and apoptosis . In the context of cancer cells, this can result in the reduction of tumor growth and potentially the shrinkage of tumors .

Future Directions

The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

properties

IUPAC Name |

methyl N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-19-14(18)15-6-9-4-13(17)16(7-9)10-2-3-11-12(5-10)21-8-20-11/h2-3,5,9H,4,6-8H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYHFLRKENVIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)

![2-[(2-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2394728.png)

![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)

![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)